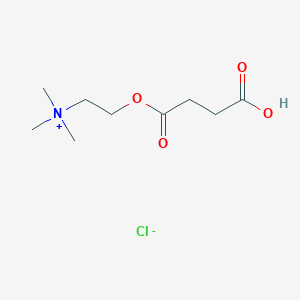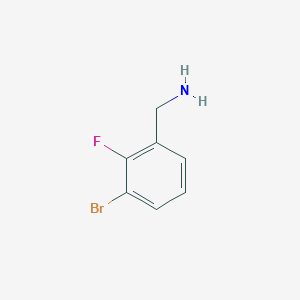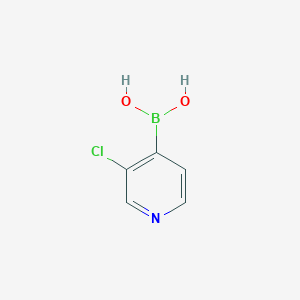
3-氯-4-吡啶硼酸
描述
3-Chloro-4-pyridineboronic acid is a chemical compound that is part of the pyridineboronic acids family. These compounds are known for their ability to form supramolecular networks through molecular complexation with various acids, such as trimesic and pyromellitic acids, as well as their use in crystal engineering with chlorometallate salts . They are also versatile reagents in Suzuki cross-coupling reactions, which are pivotal in synthesizing highly functionalized aromatic compounds .
Synthesis Analysis
The synthesis of pyridineboronic acid derivatives often involves directed ortho-metalation reactions, as demonstrated in the synthesis of 2-ethoxy-3-pyridylboronic acid . Additionally, chlorometallate-pyridinium boronic acid salts have been prepared, showcasing the structural diversity achievable through the combination of pyridineboronic acids with different chlorometallate species . The synthesis of related compounds, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, involves a multi-step process including Hofmann degradation and oxidative chlorination .
Molecular Structure Analysis
The molecular structure of pyridineboronic acids has been extensively studied using single-crystal X-ray diffraction analysis. These studies reveal that hydrogen bonding interactions and π-π stacking, including B-π interactions, play a significant role in the formation of 2D and 3D assemblies . The vibrational spectra and molecular structure have also been investigated using density functional theory calculations, providing insights into the stability and spectroscopic properties of these molecules .
Chemical Reactions Analysis
Pyridineboronic acids are reactive intermediates in various chemical reactions. For instance, they are used in Suzuki cross-coupling reactions to create a wide array of 3-aryl/heteroaryl-pyridines . Furthermore, they can form hydrogen-bonded complexes with other molecules, as seen in the structures of compounds formed with chloranilic acid . Novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds have been synthesized from pyridine derivatives, showcasing the potential for creating diverse chemical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridineboronic acids are influenced by their ability to form strong hydrogen bonds and their solid-state photoluminescence behavior. The luminescence properties can vary depending on the molecular aggregates' π-π stacking variations . The compounds' crystal structures, determined by X-ray diffraction, provide valuable information on bond lengths, angles, and the importance of hydrogen bonding to their stability . Additionally, the vibrational spectra offer data on the compounds' infrared and Raman bands, which are essential for understanding their physical properties .
科学研究应用
Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
-
Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- These sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
-
Biological Labelling, Protein Manipulation, and Modification
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation, and modification .
- Boronic acids have been used for electrophoresis of glycated molecules .
- They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
-
Therapeutics and Separation Technologies
-
Cross-Coupling Reactions and Catalysis
-
Medicinal Chemistry
-
Polymer or Optoelectronics Materials
属性
IUPAC Name |
(3-chloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIHQPWLAOYTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397514 | |
| Record name | 3-Chloro-4-pyridineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-pyridineboronic acid | |
CAS RN |
458532-98-4 | |
| Record name | (3-Chloropyridin-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-pyridineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)

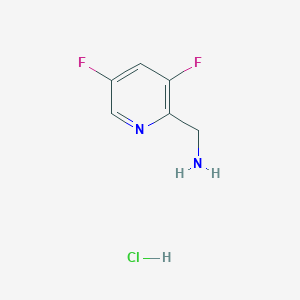

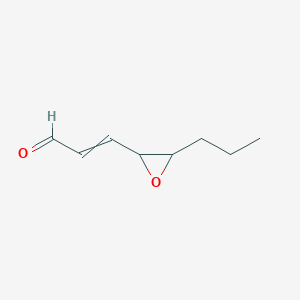
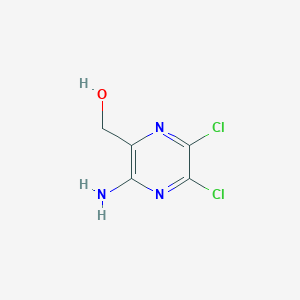

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)
![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)
![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)

